molecular formula C17H21NO B3171535 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine CAS No. 946683-02-9

2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine

Cat. No.: B3171535
CAS No.: 946683-02-9
M. Wt: 255.35 g/mol
InChI Key: CKTPAHQSTQUNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine typically involves the reaction of 3-(tert-butyl)phenol with 2-bromo-5-methylphenylamine. This reaction is often carried out under basic conditions using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alkylamines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and tert-butyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a phenoxy and a tert-butyl group allows for versatile chemical modifications and applications in various research fields.

Properties

IUPAC Name

2-(3-tert-butylphenoxy)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-8-9-16(15(18)10-12)19-14-7-5-6-13(11-14)17(2,3)4/h5-11H,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTPAHQSTQUNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine
Reactant of Route 2
Reactant of Route 2
2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine
Reactant of Route 3
Reactant of Route 3
2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine
Reactant of Route 4
Reactant of Route 4
2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine
Reactant of Route 5
Reactant of Route 5
2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine
Reactant of Route 6
Reactant of Route 6
2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.